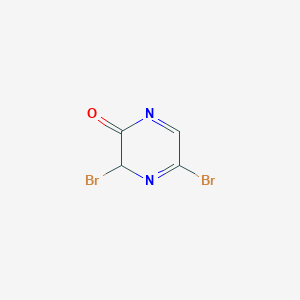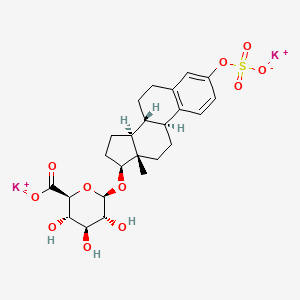
Estradiol 3-sulfate 17-glucuronide (potassium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Estradiol 3-sulfate 17-glucuronide (potassium) is a metabolite of estradiol, a primary female sex hormone. This compound is formed through the conjugation of estradiol with sulfate and glucuronic acid, which enhances its solubility and facilitates its excretion from the body. The potassium salt form of this compound is often used in scientific research due to its stability and solubility in water .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of estradiol 3-sulfate 17-glucuronide (potassium) involves multiple steps:
Sulfation: Estradiol is first sulfated at the 3-position using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent like pyridine or dimethylformamide.
Glucuronidation: The sulfated estradiol is then glucuronidated at the 17-position using uridine diphosphate glucuronic acid (UDPGA) in the presence of a glucuronosyltransferase enzyme.
Potassium Salt Formation: The final step involves the addition of potassium hydroxide to form the potassium salt of estradiol 3-sulfate 17-glucuronide
Industrial Production Methods
Industrial production of estradiol 3-sulfate 17-glucuronide (potassium) typically follows the same synthetic route but on a larger scale. The process involves the use of bioreactors for the enzymatic glucuronidation step and large-scale chemical reactors for the sulfation and salt formation steps. The product is then purified using techniques such as crystallization, filtration, and chromatography .
化学反应分析
Types of Reactions
Estradiol 3-sulfate 17-glucuronide (potassium) undergoes several types of chemical reactions:
Hydrolysis: The sulfate and glucuronide groups can be hydrolyzed by sulfatases and glucuronidases, respectively, to release free estradiol.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of estrone derivatives.
Reduction: Reduction reactions can convert the keto group at the 17-position back to a hydroxyl group
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using sulfatases and glucuronidases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
Hydrolysis: Free estradiol, sulfate, and glucuronic acid.
Oxidation: Estrone derivatives.
科学研究应用
Estradiol 3-sulfate 17-glucuronide (potassium) has several scientific research applications:
Biochemistry: Used to study the metabolism and excretion of estrogens.
Pharmacology: Investigated for its role in drug interactions, particularly with multidrug resistance proteins.
Endocrinology: Used to understand the hormonal regulation and activity of estrogens.
Toxicology: Studied for its potential effects on liver function and bile excretion
作用机制
Estradiol 3-sulfate 17-glucuronide (potassium) exerts its effects primarily through its interaction with multidrug resistance proteins. It inhibits the transport of other compounds mediated by these proteins, which can affect the excretion and bioavailability of various drugs. The conjugation with sulfate and glucuronic acid reduces the hormonal activity of estradiol, facilitating its excretion from the body .
相似化合物的比较
Estradiol 3-sulfate 17-glucuronide (potassium) can be compared with other estrogen conjugates such as:
Estradiol 3-glucuronide: Similar in structure but lacks the sulfate group, leading to different solubility and excretion properties.
Estradiol 17-glucuronide: Similar in structure but lacks the sulfate group at the 3-position.
Estrone sulfate: Another estrogen conjugate with a sulfate group but lacks the glucuronic acid moiety
The uniqueness of estradiol 3-sulfate 17-glucuronide (potassium) lies in its dual conjugation with both sulfate and glucuronic acid, which significantly enhances its solubility and excretion compared to other estrogen conjugates .
属性
分子式 |
C24H30K2O11S |
|---|---|
分子量 |
604.8 g/mol |
IUPAC 名称 |
dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;;/m1../s1 |
InChI 键 |
NUSNDWFRAHTWCY-LXMSUNLNSA-L |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] |
规范 SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


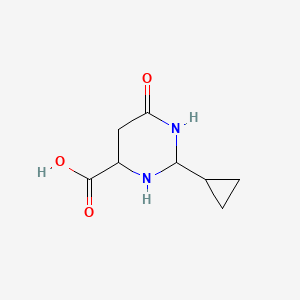
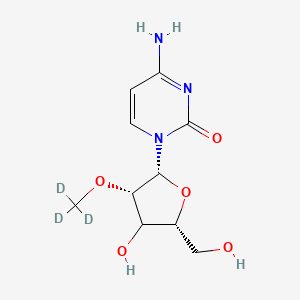
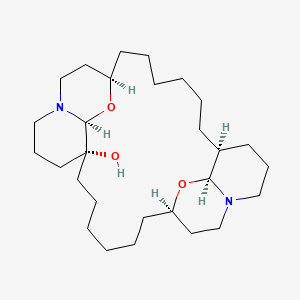

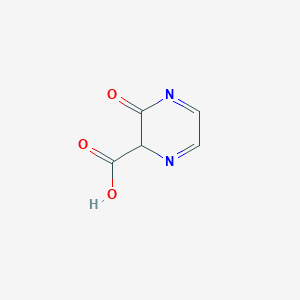
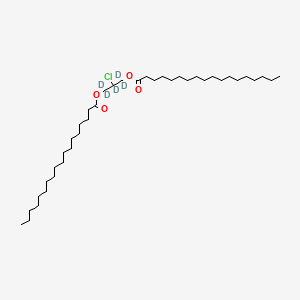
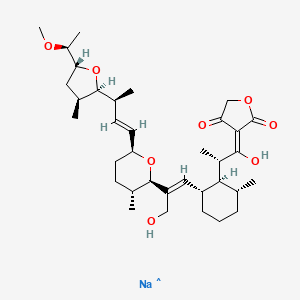
![6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364928.png)
![N-[(3-chlorophenyl)methyl]-3,5-dimethoxy-N-[3-oxo-3-(piperazin-1-yl)propyl]benzamide](/img/structure/B12364929.png)
![tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate](/img/structure/B12364935.png)
